

# D2EHPA: A Comparative Analysis of its Selectivity for Lanthanides versus Actinides

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## Compound of Interest

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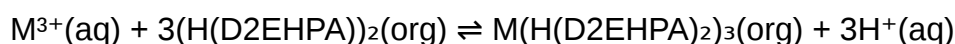
For Researchers, Scientists, and Drug Development Professionals

Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a widely utilized organophosphorus extractant in the field of hydrometallurgy, particularly for the separation of rare earth elements. Its application extends to the challenging task of separating trivalent lanthanides from trivalent actinides, a critical step in the partitioning and transmutation strategies for managing nuclear waste. This guide provides an objective comparison of D2EHPA's selectivity for these two series of f-block elements, supported by experimental data, detailed protocols, and process visualizations.

## Data Presentation: Quantitative Comparison of Extraction Behavior

The selectivity of an extractant is quantified by the separation factor (SF), which is the ratio of the distribution coefficients (D) of two different metal ions. A higher separation factor indicates a more effective separation. The distribution coefficient represents the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium.

The extraction of trivalent lanthanides ( $\text{Ln}^{3+}$ ) and actinides ( $\text{An}^{3+}$ ) by D2EHPA can be represented by the following equilibrium reaction:



where M represents the metal ion. The equilibrium constant for this reaction is the extraction constant ( $K_{\text{ex}}$ ).

A systematic study by Takayama et al. (2011) determined the extraction constants for a range of trivalent lanthanides and actinides under identical conditions, providing a direct comparison of D2EHPA's intrinsic selectivity.[1][2] The logarithmic values of these extraction constants (log K<sub>ex</sub>) are presented in the table below. A higher log K<sub>ex</sub> value indicates a greater affinity of the metal ion for the D2EHPA extractant.

Element	Ionic Radius (Å)	log K <sub>ex</sub>	Element	Ionic Radius (Å)	log K <sub>ex</sub>
Lanthanides	Actinides				
La	1.032	-6.98	Ac	1.12	-8.5
Ce	1.01	-6.32	Am	1.00	-5.18
Pr	0.99	-5.92	Cm	0.97	-5.02
Nd	0.983	-5.68	Bk	0.96	-
Sm	0.958	-5.11	Cf	0.95	-4.68
Eu	0.947	-5.00	Es	0.928	-
Gd	0.938	-4.95	Fm	0.902	-5.32
Tb	0.923	-4.58			
Dy	0.912	-4.32			
Ho	0.901	-4.21			
Er	0.89	-3.98			
Tm	0.88	-3.78			
Yb	0.868	-3.52			
Lu	0.861	-3.38			

#### Analysis of the Data:

- General Trend: For both lanthanides and actinides, the extraction constant generally increases with decreasing ionic radius (lanthanide and actinide contraction). This indicates

that D2EHPA preferentially extracts the heavier elements within each series.

- **Lanthanide vs. Actinide Selectivity:** The extraction constants for trivalent americium (Am), curium (Cm), and californium (Cf) are very similar to those of their lanthanide counterparts with comparable ionic radii.<sup>[2]</sup> For instance, the log K<sub>ex</sub> for Am (ionic radius ~1.00 Å) is -5.18, which is close to that of Sm (ionic radius 0.958 Å) at -5.11. This inherent lack of significant selectivity between most trivalent lanthanides and actinides makes their direct separation using only D2EHPA challenging.
- **The Anomaly of Fermium:** A notable exception is fermium (Fm), which exhibits a significantly lower extraction constant (-5.32) than lanthanides with similar ionic radii, such as holmium (Ho, -4.21) and dysprosium (Dy, -4.32).<sup>[1]</sup> This suggests a potential for separating fermium from these heavier lanthanides.

## Experimental Protocols

The following is a general methodology for a solvent extraction experiment to determine the distribution coefficient of a metal ion with D2EHPA.

### 1. Reagent Preparation:

- **Aqueous Phase:** Prepare a stock solution of the metal salt (e.g., nitrate or chloride) of the lanthanide or actinide of interest in a suitable acidic medium (e.g., nitric acid or hydrochloric acid) of a known concentration. The initial pH of the aqueous phase should be carefully adjusted.
- **Organic Phase:** Prepare a solution of D2EHPA of a specific concentration in an inert organic diluent such as kerosene, n-dodecane, or toluene.

### 2. Extraction Procedure:

- In a separatory funnel or a suitable vial, mix equal volumes of the prepared aqueous and organic phases.
- Agitate the mixture for a sufficient time to ensure that equilibrium is reached. The required time should be determined from preliminary kinetic studies.

- Allow the two phases to separate completely. Centrifugation can be used to accelerate phase disengagement.

### 3. Sample Analysis:

- Carefully separate the aqueous and organic phases.
- Determine the concentration of the metal ion in both phases using an appropriate analytical technique, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for lanthanides or radiometric techniques (e.g., alpha or gamma spectroscopy) for actinides.

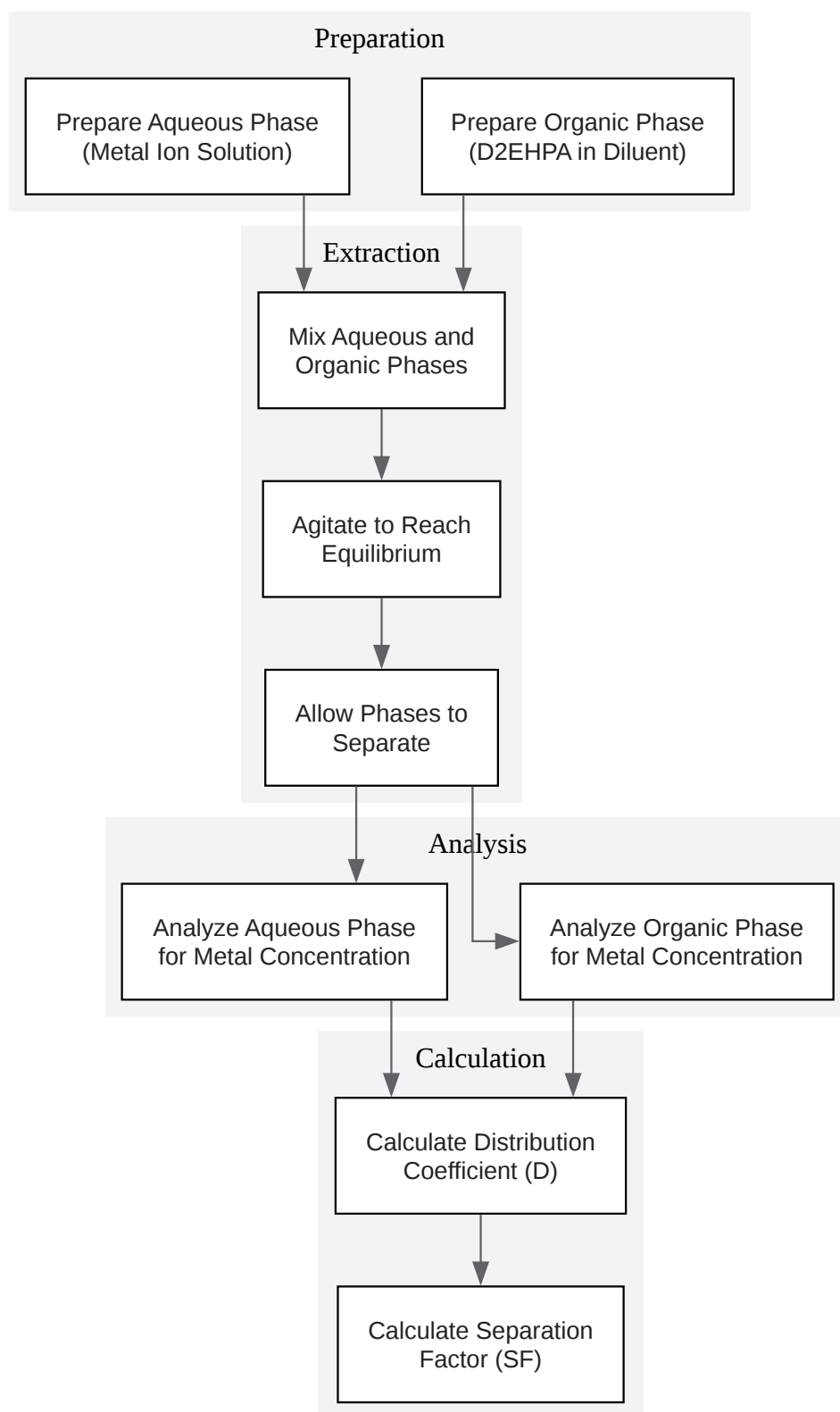
### 4. Calculation of Distribution Coefficient and Separation Factor:

- The distribution coefficient (D) is calculated as:  $D = [M]_{org} / [M]_{aq}$  where  $[M]_{org}$  and  $[M]_{aq}$  are the concentrations of the metal ion in the organic and aqueous phases, respectively.
- The separation factor (SF) between two metal ions, M1 and M2, is calculated as:  $SF(M1/M2) = D(M1) / D(M2)$

## Visualizations

### Solvent Extraction Workflow

The following diagram illustrates the typical workflow for a solvent extraction experiment.



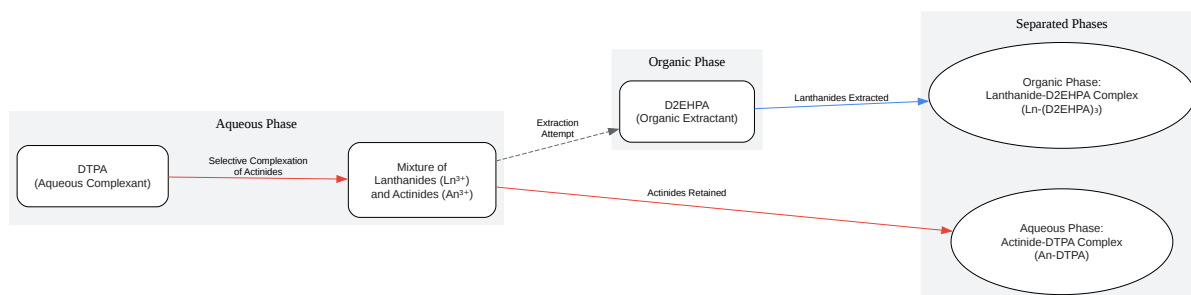
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A typical workflow for a solvent extraction experiment.

## The TALSPEAK Process: Enhancing Selectivity

Due to the low intrinsic selectivity of D2EHPA for lanthanides over actinides, processes like TALSPEAK (Trivalent Actinide – Lanthanide Separation by Phosphorus-reagent Extraction from Aqueous Komplexes) have been developed. This process utilizes an aqueous phase containing a complexing agent, typically diethylenetriaminepentaacetic acid (DTPA), and a carboxylic acid buffer like lactic acid.

The diagram below illustrates the logical relationship of the components in the TALSPEAK process.



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Logical relationship of components in the TALSPEAK process.

In the TALSPEAK process, DTPA selectively forms stable, water-soluble complexes with the trivalent actinides. This "holds back" the actinides in the aqueous phase, preventing their extraction by D2EHPA. The lanthanides, which form weaker complexes with DTPA, are

preferentially extracted into the organic phase by D2EHPA. This strategy significantly enhances the separation factor between lanthanides and actinides.

## Conclusion

While D2EHPA is an effective extractant for both lanthanides and actinides, its intrinsic selectivity for separating these two groups is generally low due to their similar ionic radii and chemical properties. A direct comparison of extraction constants reveals that only in specific cases, such as for fermium, does D2EHPA show a notable preference. For most practical applications requiring group separation of trivalent lanthanides and actinides, the use of D2EHPA in conjunction with an aqueous-phase complexing agent, as exemplified by the TALSPEAK process, is a more effective strategy. This approach leverages the subtle differences in complexation chemistry between the two series to achieve high separation factors. Researchers and professionals involved in the separation of f-block elements should consider these factors when designing and optimizing their separation schemes.

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## References

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